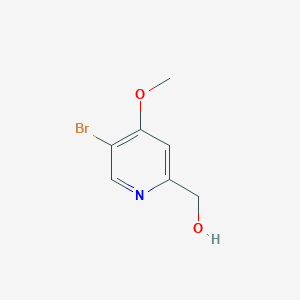

![molecular formula C17H21Cl2N3O2 B2644921 N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide CAS No. 478078-42-1](/img/structure/B2644921.png)

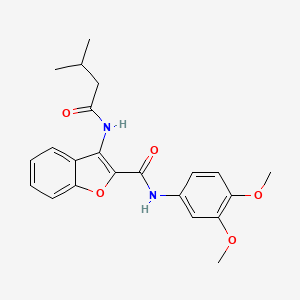

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide, commonly known as DCPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPC is a cyclopropane-containing hydrazide that has been synthesized through various methods and has shown promising results in several studies.

Applications De Recherche Scientifique

Cyclopropane and Piperidine in Medicinal Chemistry

Cyclopropane Utilization : Cyclopropanes are noted for their spatial and electronic characteristics, which, combined with high metabolic stability, make them valuable in medicinal chemistry. The direct cyclopropyl transfer reaction onto cyclic amides and azoles using a cyclopropylbismuth reagent, facilitated by copper acetate, represents a significant advancement for incorporating cyclopropane into nitrogenated compounds, crucial in pharmaceuticals (Gagnon et al., 2007).

Piperidine Synthesis : The catalytic synthesis of piperidines from propargyl amines and cyclopropanes, using Zn(II) catalysis, offers a method for creating highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating the versatility of cyclopropane in synthesizing complex nitrogen-containing cycles (Lebold et al., 2009).

Cyclopropane's Role in Drug Molecules

A review on the increasing use of cyclopropyl rings in drug development highlights their contribution to enhancing potency and reducing off-target effects. The cyclopropane ring's unique properties, such as coplanarity, shorter and stronger C-C bonds, and enhanced π-character, are particularly beneficial in overcoming drug discovery challenges (Talele, 2016).

Organic Synthesis and Chemical Transformations

Cyclopropanone Equivalents : The synthesis of 1-piperidino-1-trimethylsilyloxycyclopropane from 3-chloropropionic acid and its use as a cyclopropanone equivalent in various nucleophilic reactions illustrate the synthetic utility of cyclopropane derivatives. This work showcases the potential for creating complex molecules, including pyrroles, pyrrolines, and pyrrolizidines, from cyclopropane precursors (Wasserman et al., 1989).

Propriétés

IUPAC Name |

N'-(cyclopropanecarbonyl)-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N3O2/c18-14-4-1-11(9-15(14)19)10-22-7-5-13(6-8-22)17(24)21-20-16(23)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNWIEUUCBURJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2644849.png)

![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)